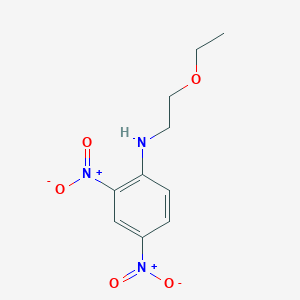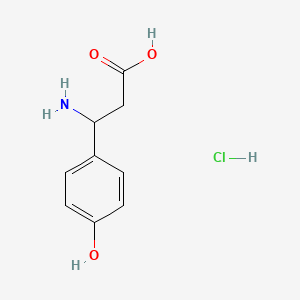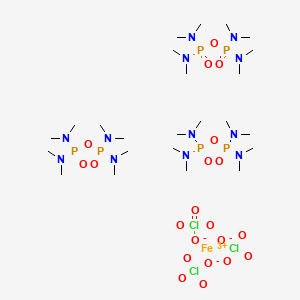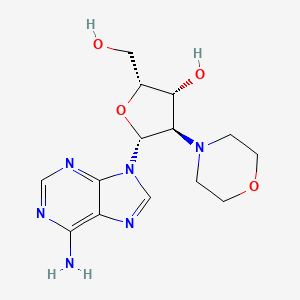
9H-Purin-6-amine, 9-(2-deoxy-2-(4-morpholinyl)-beta-D-xylofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Morpholino-dA is a modified nucleoside analog where the adenine base is attached to a morpholine ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it a potent tool in antisense oligonucleotide research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-dA typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.
Coupling Reaction: The morpholine ring is then coupled with adenine through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Cyclization: The intermediate compounds undergo cyclization to form the final morpholino nucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-Morpholino-dA.
Industrial Production Methods: Industrial production of 2’-Morpholino-dA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the morpholine ring and adenine derivatives.
Automated Coupling: Automated systems for coupling and cyclization to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Morpholino-dA undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to form morpholinone derivatives.
Reduction: Reduction reactions can modify the morpholine ring, altering its electronic properties.
Substitution: The adenine base can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild conditions.
Major Products: The major products formed from these reactions include oxidized morpholinone derivatives, reduced morpholine analogs, and substituted adenine derivatives.
Applications De Recherche Scientifique
2’-Morpholino-dA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in gene knockdown studies to investigate gene function and regulation.
Medicine: Utilized in the development of antisense oligonucleotide therapies for genetic disorders such as Duchenne muscular dystrophy.
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Morpholino-dA involves its incorporation into oligonucleotides, where it binds to complementary RNA sequences. This binding sterically blocks the RNA from being translated or spliced, effectively silencing the target gene. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it highly effective in antisense applications.
Comparaison Avec Des Composés Similaires
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): These compounds also contain a morpholine ring and are used in similar antisense applications.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): These are modified PMOs with sulfur atoms, offering different binding properties and stability.
Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides (PPMOs): These compounds are conjugated with peptides to enhance cellular uptake and efficacy.
Uniqueness: 2’-Morpholino-dA is unique due to its specific modification at the 2’ position, which enhances its binding affinity and stability compared to other morpholino derivatives. This makes it particularly effective in applications requiring high specificity and stability.
Propriétés
Numéro CAS |
134934-92-2 |
|---|---|
Formule moléculaire |
C14H20N6O4 |
Poids moléculaire |
336.35 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O4/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(11(22)8(5-21)24-14)19-1-3-23-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
Clé InChI |
RMSRBWKOCGUIKO-GCDPNZCJSA-N |
SMILES isomérique |
C1COCCN1[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
SMILES canonique |
C1COCCN1C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


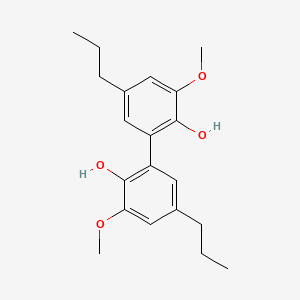
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
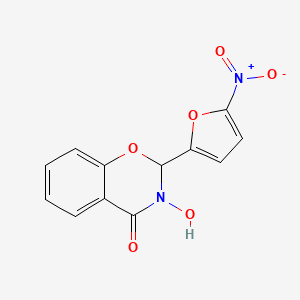

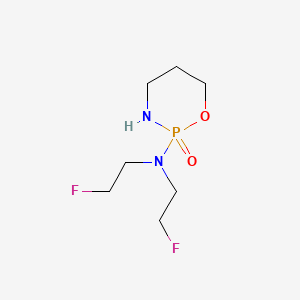
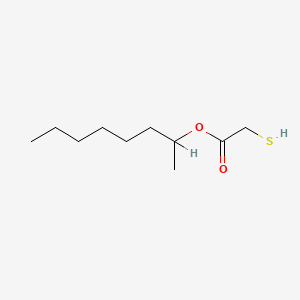

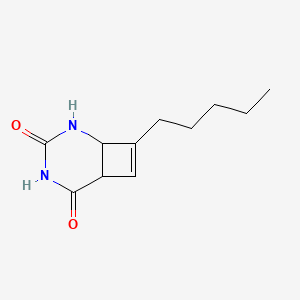
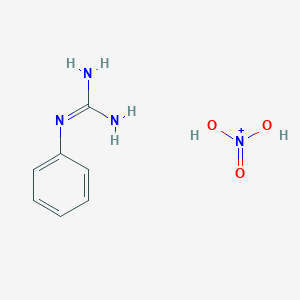
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
